molecular formula C16H13ClFN3O2 B601130 N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 153437-78-6

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B601130
CAS No.: 153437-78-6
M. Wt: 333.75
InChI Key:
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Description

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. This compound is known for its potential applications in medicinal chemistry, particularly as a tyrosine kinase inhibitor. Tyrosine kinase inhibitors are a class of drugs that block the action of enzymes involved in the activation of various proteins by signal transduction, which is crucial in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves a multi-step processThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The intermediates are isolated and purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent for treating cancers, particularly those involving overactive tyrosine kinases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of tyrosine kinases, enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, it prevents the phosphorylation of tyrosine residues on target proteins, thereby blocking the downstream signaling pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can result in different efficacy and safety profiles compared to other similar compounds .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-9-3-4-12(18)11(17)5-9/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPNWXZDJKCCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exert its anticancer effects?

A1: Research indicates that this compound, also known as DW-8, induces apoptosis, a form of programmed cell death, in colorectal cancer cells. [] This effect is primarily mediated through the intrinsic apoptotic pathway. DW-8 treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway, followed by the activation of executioner caspases-3 and -7. [] Additionally, DW-8 causes cell cycle arrest at the G2 phase, further contributing to its antiproliferative activity. [] Increased levels of reactive oxygen species (ROS) and nuclear fragmentation are also observed, further supporting the induction of apoptosis. []

Q2: Is this compound selective in its anticancer activity?

A2: Yes, this compound (DW-8) demonstrates selectivity towards colorectal cancer cells. In vitro studies revealed that DW-8 exhibited higher efficacy against various colorectal cancer cell lines (HCT116, HT29, and SW620) compared to a non-cancerous colon cell line (CRL1459). [] This selectivity suggests a potentially favorable safety profile for this compound in terms of minimizing off-target effects on healthy cells.

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